molecular formula C13H18N4OS B10948671 (5Z)-3-butyl-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one

(5Z)-3-butyl-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B10948671
M. Wt: 278.38 g/mol
InChI Key: JBJYUSABCRNSPJ-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-BUTYL-5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It contains both imidazole and pyrazole rings, which are known for their significant roles in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTYL-5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of a butyl-substituted imidazole derivative with a pyrazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-BUTYL-5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines .

Scientific Research Applications

3-BUTYL-5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BUTYL-5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and ultimately producing its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: These include compounds like metronidazole and omeprazole, which have various therapeutic uses.

    Pyrazole derivatives: These include compounds like celecoxib and rimonabant, known for their anti-inflammatory and anti-obesity effects.

Uniqueness

What sets 3-BUTYL-5-[(Z)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE apart is its unique combination of imidazole and pyrazole rings, which may confer distinct biological activities and chemical properties. This dual functionality could make it a valuable compound for developing new drugs and materials .

Properties

Molecular Formula

C13H18N4OS

Molecular Weight

278.38 g/mol

IUPAC Name

(5Z)-3-butyl-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H18N4OS/c1-4-5-6-17-12(18)11(15-13(17)19)7-10-8-14-16(3)9(10)2/h7-8H,4-6H2,1-3H3,(H,15,19)/b11-7-

InChI Key

JBJYUSABCRNSPJ-XFFZJAGNSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N(N=C2)C)C)/NC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N(N=C2)C)C)NC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.